
2-Chloro-2,3,3-trifluoro-2,3-dihydro-1,4-benzodioxin, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-2,3,3-trifluoro-2,3-dihydro-1,4-benzodioxin, 97% (2-C-2,3,3-T-2,3-D-1,4-BD) is a compound belonging to the family of organic compounds known as benzodioxins. It is a colorless, odorless, and non-toxic solid at room temperature, and is produced by the reaction of 2-chloro-2,3,3-trifluoro-2,3-dihydro-1,4-benzodioxin with a base. 2-C-2,3,3-T-2,3-D-1,4-BD is widely used in the laboratory for a variety of purposes, including synthesis, research, and drug development.
Mecanismo De Acción
2-C-2,3,3-T-2,3-D-1,4-BD is a small molecule that binds to specific receptors on the surface of cells. Once bound, it triggers a cascade of events that result in the activation of cellular pathways, leading to a variety of biological effects. For example, it can activate certain enzymes and transcription factors, which can lead to changes in gene expression, cellular metabolism, and other cellular processes.
Biochemical and Physiological Effects
2-C-2,3,3-T-2,3-D-1,4-BD has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can activate the transcription factor NF-kB, which is involved in the regulation of inflammation and immune responses. Additionally, it has been shown to modulate the activity of several enzymes involved in the metabolism of drugs, including cytochrome P450 enzymes. Finally, it has been shown to have antifungal and antibacterial activity in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-C-2,3,3-T-2,3-D-1,4-BD has several advantages when used in laboratory experiments. It is non-toxic, inexpensive, and readily soluble in both organic and aqueous solvents. Additionally, it is stable under a wide range of temperatures and pH levels. However, it has some limitations. It is not very soluble in hydrocarbons, and it has a low boiling point, which can limit its use in certain experiments.
Direcciones Futuras
2-C-2,3,3-T-2,3-D-1,4-BD is a versatile compound with many potential applications in the laboratory. Some possible future directions for research include the development of new synthetic routes for its production, the study of its pharmacokinetics and metabolism, and the investigation of its potential therapeutic applications. Additionally, further research into its mechanism of action and its biochemical and physiological effects could lead to new insights into the regulation of cellular processes. Finally, further studies into its advantages and limitations could lead to improved laboratory protocols and methods for its use.
Métodos De Síntesis
The synthesis of 2-C-2,3,3-T-2,3-D-1,4-BD is typically accomplished through a two-step reaction. First, the reaction of 2-chloro-2,3,3-trifluoro-2,3-dihydro-1,4-benzodioxin with a base, such as sodium hydroxide, produces 2-C-2,3,3-T-2,3-D-1,4-BD. The second step involves the addition of a halogenated solvent, such as chloroform, to the reaction mixture. The reaction is typically carried out at temperatures between 60-100°C, and is complete after 1-2 hours.
Aplicaciones Científicas De Investigación
2-C-2,3,3-T-2,3-D-1,4-BD is widely used in scientific research, particularly in the fields of drug discovery and development. It is a useful tool for researchers due to its high solubility in both organic and aqueous solvents, low toxicity, and low cost. It has been used in a variety of applications, including the synthesis of new drugs, the study of drug metabolism and pharmacokinetics, and the study of drug-receptor interactions.
Propiedades
IUPAC Name |
3-chloro-2,2,3-trifluoro-1,4-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-7(10)8(11,12)14-6-4-2-1-3-5(6)13-7/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HISYYZRZIJMXSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC(C(O2)(F)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



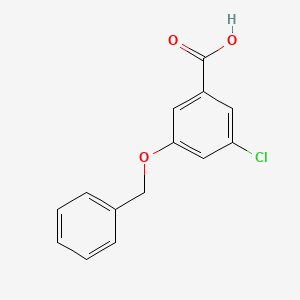

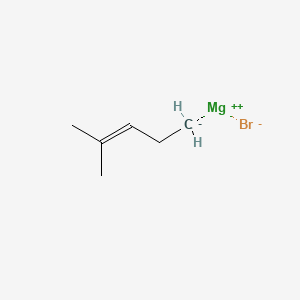
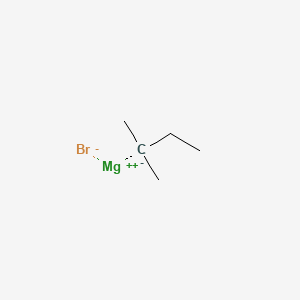

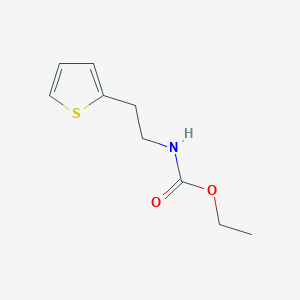
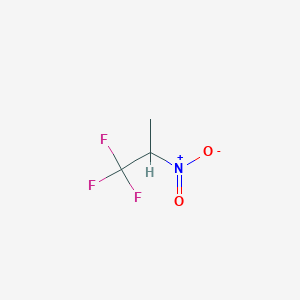
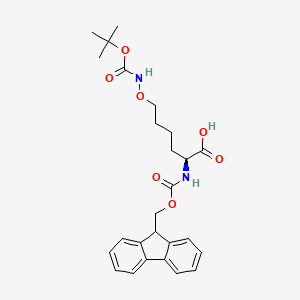



![Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317696.png)